Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H17ClO3 and a molecular weight of 232.70 g/mol . This compound is primarily used for research purposes and is known for its unique spiro structure, which contributes to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-chlorooctane with ethyl oxalyl chloride under controlled conditions to form the desired spiro compound . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various alkyl derivatives, while oxidation and reduction reactions produce corresponding oxides and alcohols .
Scientific Research Applications
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-chlorooctane: A simpler chlorinated alkane with different chemical properties.
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carbothioate: A sulfur-containing analog with distinct reactivity.
Uniqueness
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate stands out due to its spiro structure, which imparts unique chemical and physical properties. This structure allows for specific interactions in chemical reactions and potential biological activities that are not observed in simpler or structurally different compounds .
Properties
Molecular Formula |
C11H17ClO3 |
---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-3-8-6-4-5-7-10(8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3 |
InChI Key |
MUFMKMLAROXLPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC12C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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